![molecular formula C15H17FO2 B14388464 3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-68-9](/img/structure/B14388464.png)
3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features. This compound contains a fluorine atom, hydroxyl group, and multiple methyl groups attached to a biphenyl core. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The process begins with the acylation of a suitable aromatic precursor, followed by reduction to introduce the necessary functional groups. The final step often involves nitration to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Used to modify the existing functional groups, such as converting ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzaldehyde: Shares the fluorine substitution but lacks the hydroxyl and methyl groups.
5-Hydroxy-2-methylbenzaldehyde: Contains the hydroxyl group but differs in the substitution pattern.
2,4,6-Trimethylphenol: Similar methyl substitution but lacks the fluorine and hydroxyl groups.
Uniqueness
3’-Fluoro-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its combination of functional groups and substitution pattern. This distinct structure imparts specific chemical and biological properties, making it valuable for various applications and studies.
Propiedades
Número CAS |
88174-68-9 |
|---|---|
Fórmula molecular |
C15H17FO2 |
Peso molecular |
248.29 g/mol |
Nombre IUPAC |
5-(3-fluoro-2,4,6-trimethylphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17FO2/c1-8-4-9(2)15(16)10(3)14(8)11-5-12(17)7-13(18)6-11/h4,7,11,17H,5-6H2,1-3H3 |
Clave InChI |
XEAURGUUONBOBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2CC(=CC(=O)C2)O)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
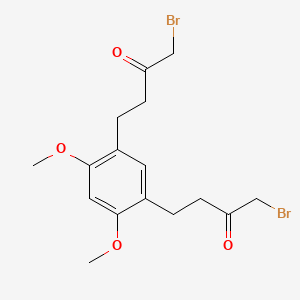
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
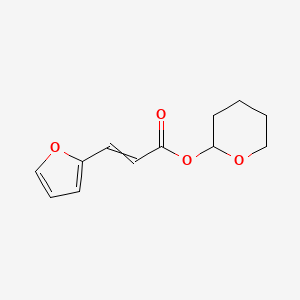
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
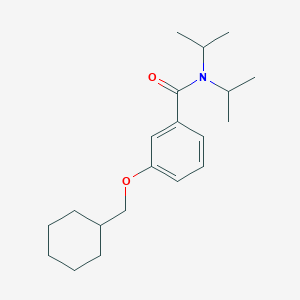
![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)
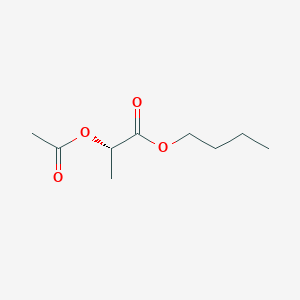
![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
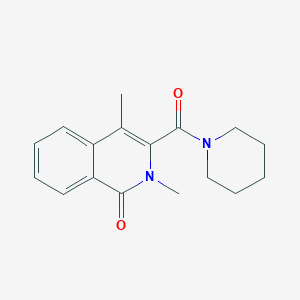

![[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene](/img/structure/B14388454.png)
